molecular formula C20H23ClFN3O3S2 B2916703 N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215604-20-8

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2916703
CAS No.: 1215604-20-8
M. Wt: 471.99
InChI Key: KMAJBVNBJWWRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O3S2 and its molecular weight is 471.99. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profile, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

  • Dimethylamino ethyl group : Enhances solubility and bioavailability.
  • 4-Fluorophenyl moiety : Known to influence receptor interactions and pharmacodynamics.
  • Benzo[d]thiazole scaffold : Associated with various therapeutic effects, including anticancer and antimicrobial properties.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

Anticancer Activity

A study conducted on derivatives of benzo[d]thiazole indicated promising anticancer activity. The compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective doses in the low micromolar range.

Cell LineIC50 (µM)
MCF-7 (Breast)5.4
A549 (Lung)6.2
HeLa (Cervical)4.8

These results suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings indicate its potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Neurotoxicity Assessment : In a study evaluating neurotoxicity using the rotarod test, the compound exhibited a protective index significantly higher than standard anticonvulsants like phenytoin, suggesting a favorable safety profile for further development.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1 hour post-administration in animal models.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)11-12-24(18(25)13-14-7-9-15(21)10-8-14)20-22-19-16(28-20)5-4-6-17(19)29(3,26)27;/h4-10H,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAJBVNBJWWRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.